molecular formula C12H23NO4 B13453856 Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B13453856
M. Wt: 245.32 g/mol
InChI Key: JOSHOXKNFUGGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3-methoxypiperidine-1-carboxylate.

    Reduction: 4-(Hydroxymethyl)-3-methoxypiperidine-1-methanol.

    Substitution: 4-(Hydroxymethyl)-3-alkoxypiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Tert-butyl 3-methoxypiperidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and chemical properties.

    Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: Contains a methyl group instead of a methoxy group, which may alter its steric and electronic properties.

Uniqueness

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring. These functional groups contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be adapted for both laboratory-scale and industrial production. Common methods include:

  • Formation of the Piperidine Ring : Utilizing starting materials that contain the necessary functional groups.
  • Introduction of Hydroxymethyl and Methoxy Groups : These modifications enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of hydroxyl and methoxy groups enhances its binding affinity to various enzymes or receptors, influencing several biochemical pathways.

Research indicates that this compound may act on:

  • Neurotransmitter Receptors : Potentially modulating neurotransmission.
  • Enzymatic Pathways : Inhibiting or activating specific enzymes involved in metabolic processes.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects on cancer cell lines. Specifically, modifications similar to those in this compound showed enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .
  • Neuropharmacological Effects : Preliminary data suggest that compounds with similar structures may influence anxiety-related behaviors in animal models, indicating potential anxiolytic properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylateAmino group additionAnticancer potential
Tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylateHydroxyl and methoxy groupsNeurotransmitter modulation
Tert-butyl 4-methylenepiperidine-1-carboxylateMethylene bridgeEnzyme inhibition

Applications in Medicinal Chemistry

This compound holds promise as a versatile building block in drug development due to its unique structural features that allow for further modifications. Its potential applications include:

  • Drug Design : As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Synthetic Intermediates : In the synthesis of more complex molecules with enhanced biological activity.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3

InChI Key

JOSHOXKNFUGGDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.